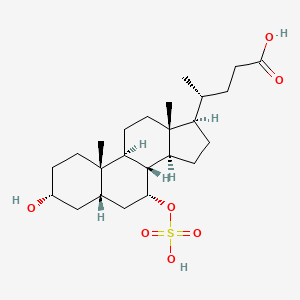
9-Methyloctacosane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Methyloctacosane is a long-chain hydrocarbon with the molecular formula C29H60 It is a type of alkane, specifically a methyl-branched alkane, which is characterized by the presence of a methyl group attached to the ninth carbon of the octacosane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyloctacosane typically involves the alkylation of octacosane with a methylating agent. One common method is the Friedel-Crafts alkylation, where octacosane reacts with a methyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve heating the mixture to a specific temperature to facilitate the alkylation process.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods such as catalytic hydrogenation of unsaturated precursors or the use of advanced catalytic systems to achieve high yields and purity. The exact methods can vary depending on the desired scale and application of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 9-Methyloctacosane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to convert the alkane into alcohols, ketones, or carboxylic acids.
Reduction: Although this compound is already a saturated hydrocarbon, it can be reduced further under specific conditions to remove any functional groups if present.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur where hydrogen atoms are replaced by halogen atoms using reagents like chlorine (Cl2) or bromine (Br2).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium (Pd) or platinum (Pt).
Substitution: Chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products Formed:
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: Further saturated hydrocarbons.
Substitution: Halogenated alkanes.
Applications De Recherche Scientifique
Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry for the analysis of complex mixtures.
Biology: The compound has been identified in the cuticular hydrocarbons of insects, playing a role in communication and protection.
Medicine: Research has explored its potential antimicrobial properties, making it a candidate for developing new antimicrobial agents.
Industry: It is used in the formulation of lubricants and as a component in the production of specialty chemicals.
Mécanisme D'action
The mechanism by which 9-Methyloctacosane exerts its effects, particularly its antimicrobial properties, involves the disruption of microbial cell membranes. The long hydrophobic chain of the compound interacts with the lipid bilayer of microbial cells, leading to increased membrane permeability and eventual cell lysis. This interaction is facilitated by the methyl group, which enhances the compound’s ability to integrate into the lipid bilayer.
Comparaison Avec Des Composés Similaires
- 2-Methyloctacosane
- 10-Methyloctacosane
- 3-Methyloctacosane
Comparison: While these compounds share a similar long-chain hydrocarbon structure with a methyl branch, their unique properties arise from the position of the methyl group. For example, 9-Methyloctacosane is distinct in its specific branching at the ninth carbon, which can influence its physical properties, such as melting point and solubility, as well as its biological activity. This positional isomerism allows for a range of applications and functionalities that are unique to each compound.
Propriétés
Numéro CAS |
58210-50-7 |
|---|---|
Formule moléculaire |
C29H60 |
Poids moléculaire |
408.8 g/mol |
Nom IUPAC |
9-methyloctacosane |
InChI |
InChI=1S/C29H60/c1-4-6-8-10-12-13-14-15-16-17-18-19-20-21-22-24-26-28-29(3)27-25-23-11-9-7-5-2/h29H,4-28H2,1-3H3 |
Clé InChI |
HGHNLISXMMUYAJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCC(C)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Triethoxy{2-methoxy-3-[(oxiran-2-yl)methoxy]propyl}silane](/img/structure/B14616565.png)
![Butane-1,4-diol;1,3-diisocyanato-2-methylbenzene;hexanedioic acid;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14616567.png)
![[2-(Benzenesulfinyl)ethanesulfonyl]benzene](/img/structure/B14616573.png)


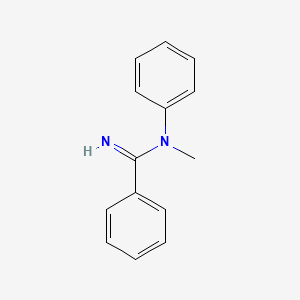
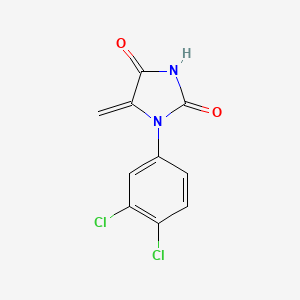
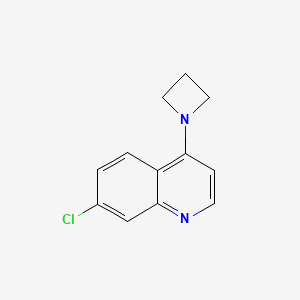
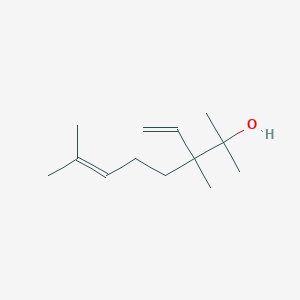
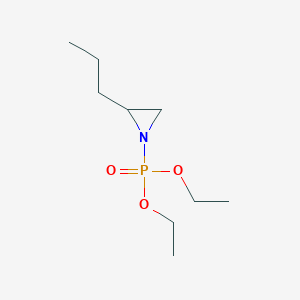
![Bicyclo[4.1.0]hepta-1,3,5-triene, 2-bromo-](/img/structure/B14616621.png)

![N,3,3,5-Tetramethyl-5-[(methylamino)methyl]cyclohexan-1-amine](/img/structure/B14616631.png)
